molecular formula C9H22N2 B1603681 N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine CAS No. 53369-79-2

N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine

Cat. No. B1603681
CAS RN: 53369-79-2
M. Wt: 158.28 g/mol
InChI Key: MOBAUGYLXJCSAW-UHFFFAOYSA-N
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Description

“N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” is a colorless to light yellow transparent liquid, soluble in water and alcohol, with a general content greater than 98% . It is used as a catalyst for polyurethane foam plastics and microporous elastomers, and can also be used as a curing catalyst for epoxy resins .


Synthesis Analysis

The synthesis of “N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” involves several steps, but the exact process is not detailed in the search results .


Molecular Structure Analysis

The molecular formula of “N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” is C7H18N2 . The molecular weight is 130.23 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” can be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones . It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .


Physical And Chemical Properties Analysis

“N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” has a boiling point of 145-146 °C . The density is 0.779 g/mL at 25 °C . The refractive index n20/D is 1.4234 (lit.) . The vapor pressure is 760 mmHg at 145 °C .

Scientific Research Applications

Metal Complex Formation

The introduction of methyl substituents into the 1,3-propanediamine chain of a ligand can significantly affect the structural characteristics of corresponding metal complexes. A study demonstrated the synthesis and structural analysis of a hexadentate ligand variant leading to an octahedral complex formation with nickel(II), highlighting the impact of structural modifications on complex geometry and properties (Đurić et al., 2020).

Luminescence Studies

Research into the photosensitized luminescence of aliphatic diamines, including N,N,N',N'-tetramethyl-1,3-propanediamine, has provided insights into their emission characteristics under specific conditions, contributing to the understanding of exciplex formation and luminescence mechanisms (Yamamoto et al., 1991).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of related compounds demonstrate the potential of N,N,N',N'-tetramethyl-2,2-dimethyl-1,3-propanediamine derivatives to protect metals against corrosion, highlighting the compound's relevance in materials science and engineering applications (Louadi et al., 2017).

Catalysis

The compound has been identified as an efficient catalyst for the Baylis–Hillman reaction of cycloalkenones, with the stabilization of zwitterionic intermediates via ion–dipole interactions leading to increased reaction rates. This application underscores its importance in organic synthesis and catalysis (Lee et al., 2004).

Molecular Interactions and Atmospheric Chemistry

Studies on the molecular interactions between atmospheric diamines, including N,N,N',N'-tetramethyl-1,3-propanediamine, and sulfuric acid have revealed significant implications for atmospheric chemistry, particularly in the formation of new particles through strong hydrogen bonding (Elm et al., 2016).

Vapor Pressure and Enthalpy of Vaporization

Research on the vapor pressures and enthalpies of vaporization of aliphatic propanediamines, including this compound, contributes to a deeper understanding of their physical properties and potential applications in various industrial processes (Verevkin & Chernyak, 2012).

Mechanism of Action

Target of Action

N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine, also known as N,N,N’,N’,2,2-hexamethylpropane-1,3-diamine, is a tertiary amine . Tertiary amines are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

As a tertiary amine, this compound has the ability to donate its lone pair of electrons, which can interact with electrophilic sites on its target This can lead to changes in the conformation or function of the target, potentially altering a biological pathway

Safety and Hazards

“N,N,N’,N’-Tetramethyl-2,2-dimethyl-1,3-propanediamine” is classified as Acute Tox. 3 Inhalation, Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, Flam. Liq. 3, Skin Corr. 1B, STOT SE 3 . Precautionary measures include avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if feeling unwell .

properties

IUPAC Name

N,N,N',N',2,2-hexamethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-9(2,7-10(3)4)8-11(5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBAUGYLXJCSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609329
Record name N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53369-79-2
Record name N1,N1,N3,N3,2,2-Hexamethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53369-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~1~,N~3~,N~3~,2,2-Hexamethylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetramethyl-2,2-dimethyl-1,3-propanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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